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molecular formula C11H15ClN2O2 B8564615 Tert-butyl (6-chloro-4-methylpyridin-3-YL)carbamate

Tert-butyl (6-chloro-4-methylpyridin-3-YL)carbamate

Cat. No. B8564615
M. Wt: 242.70 g/mol
InChI Key: CTGSRUQZSICIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247431B2

Procedure details

(6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester (14.11 g) was dissolved in dry diethyl ether (310 mL), N,N,N′,N′-tetramethyl-ethylene-1,2-diamine (23.1 mL) was added. The solution was cooled to −78° C., n-butyl lithium (97 mL, 1.59 M in hexane) was added, the cool bath replaced by an ice/sodium chloride cool bath and the suspension was stirred for 2 h at −10° C. The suspension was cooled again to −78° C. and methyl iodide (5.8 mL) was added slowly. The cool bath was removed and the reaction was quenched after 1 h by addition of water. Ethyl acetate was added and the mixture was neutralized by addition of 2 M hydrochloric acid. The layers were separated and the aqueous layer was extracted 2× with ethyl acetate, the combined organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuum. The residue was purified by column chromatography (silica 60, hexane/ethyl acetate 5:1, Rf=0.10) to afford 4.24 g of the title compound of the formula
Quantity
14.11 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N,N′,N′-tetramethyl-ethylene-1,2-diamine
Quantity
23.1 mL
Type
reactant
Reaction Step Two
Quantity
97 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice sodium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.8 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:9]=[N:10][C:11]([Cl:14])=[CH:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2].[CH2:16]([Li])CCC.CI>C(OCC)C>[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:9]=[N:10][C:11]([Cl:14])=[CH:12][C:13]=1[CH3:16])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
14.11 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1)Cl)=O
Name
Quantity
310 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
N,N,N′,N′-tetramethyl-ethylene-1,2-diamine
Quantity
23.1 mL
Type
reactant
Smiles
Step Three
Name
Quantity
97 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
ice sodium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
5.8 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred for 2 h at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool bath
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled again to −78° C.
CUSTOM
Type
CUSTOM
Details
The cool bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched after 1 h by addition of water
Duration
1 h
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
ADDITION
Type
ADDITION
Details
the mixture was neutralized by addition of 2 M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 2× with ethyl acetate
WASH
Type
WASH
Details
the combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica 60, hexane/ethyl acetate 5:1, Rf=0.10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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